NTPDase-IN-2 mechanism of action
NTPDase-IN-2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NTPDase2 and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to NTPDase2
Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L1, is a cell surface-bound enzyme that plays a crucial role in regulating purinergic signaling.[1] This signaling pathway, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), is vital for a multitude of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[2][3] NTPDase2 is an integral membrane protein with its catalytic site facing the extracellular space.[1]
Core Mechanism of Action of NTPDase2
The primary function of NTPDase2 is the hydrolysis of extracellular nucleoside triphosphates, with a strong preference for ATP.[4] Unlike other members of the NTPDase family, such as NTPDase1, which hydrolyzes ATP and ADP at similar rates, NTPDase2 is a preferential ecto-ATPase.[1][4] The enzymatic reaction catalyzed by NTPDase2 is the sequential hydrolysis of the γ and β phosphate groups of ATP, leading to the production of ADP and subsequently adenosine monophosphate (AMP). However, due to its significantly lower affinity for ADP, the primary product of NTPDase2 activity in a physiological context is ADP.[4]
The accumulation of ADP in the extracellular space is a key consequence of NTPDase2 activity. This ADP can then act as an agonist for various P2Y receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃.[4] By converting ATP to ADP, NTPDase2 effectively terminates signaling through ATP-gated P2X receptors and certain P2Y receptors (P2Y₂, P2Y₄, and P2Y₁₁) while promoting signaling through ADP-sensitive P2Y receptors.[4]
Mechanism of Action of NTPDase2 Inhibition
The inhibition of NTPDase2 disrupts this regulated hydrolysis of extracellular ATP. By blocking the catalytic activity of NTPDase2, inhibitors prevent the conversion of ATP to ADP. This leads to two primary consequences for purinergic signaling:
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Increased Extracellular ATP Concentration: The lifetime of extracellular ATP is prolonged, leading to enhanced activation of ATP-gated P2X receptors and ATP-sensitive P2Y receptors.
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Decreased Extracellular ADP Concentration: The production of ADP is significantly reduced, leading to diminished activation of ADP-sensitive P2Y receptors (P2Y₁, P2Y₁₂, and P2Y₁₃).[4]
This shift in the balance of extracellular purine nucleotides can have profound effects on cellular function. For instance, in the context of thrombosis, NTPDase2 on subendothelial cells converts released ATP to ADP, which is a potent platelet activator.[4] A selective inhibitor of NTPDase2 could therefore have antithrombotic effects by reducing ADP-mediated platelet aggregation.[4]
Quantitative Data on NTPDase2 Inhibition
Significant progress has been made in developing selective inhibitors for NTPDase2. One such inhibitor, a uridine-5'-carboxamide derivative designated as compound 19a (PSB-6426) , has demonstrated potent and selective competitive inhibition of human NTPDase2.[4][5]
| Inhibitor | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Action | Selectivity |
| 19a (PSB-6426) | Human NTPDase2 | 8.2 µM[4][5] | 42 µM[4] | Competitive[4][5] | Selective vs. NTPDase1, NTPDase3, NTPDase8 and P2Y₂, P2Y₄, P2Y₆ receptors[4][5] |
Signaling Pathway Diagrams
Caption: Purinergic signaling pathway modulated by NTPDase2.
Caption: Effect of NTPDase2 inhibition on purinergic signaling.
Experimental Protocols
Protocol for NTPDase Inhibition Assay
This protocol is adapted from a method used for the characterization of NTPDase2 inhibitors.[4]
1. Materials and Reagents:
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Membrane preparations containing human NTPDase2 (e.g., from transfected COS-7 or HEK293 cells)
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ATP (substrate)
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Test inhibitors
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Reaction Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4
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UMP (internal standard for capillary electrophoresis)
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Deionized water
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DMSO (for dissolving inhibitors with low water solubility)
2. Instrumentation:
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Capillary Electrophoresis (CE) system with UV detection
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Thermostated incubator or water bath (37°C)
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Microcentrifuge
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Vortex mixer
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Pipettes
3. Experimental Procedure:
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Preparation of Solutions:
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Prepare a stock solution of ATP in deionized water.
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Dissolve test inhibitors in deionized water or DMSO to prepare stock solutions.
-
Prepare the reaction buffer and store at 4°C.
-
-
Enzyme Inhibition Assay:
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The final reaction volume is 100 µL.
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In a microcentrifuge tube, add the following in order:
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Reaction buffer
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ATP to a final concentration of 400 µM.
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Different concentrations of the test inhibitor (or vehicle control).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding an appropriate dilution of the NTPDase2-containing membrane preparation.
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Incubate the reaction mixture at 37°C for 10 minutes.
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Terminate the reaction by heating at 99°C for 5 minutes.
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Centrifuge the tubes to pellet any precipitate.
-
-
Analysis of Product Formation by Capillary Electrophoresis:
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Dilute an aliquot of the supernatant from the reaction mixture with deionized water containing a known concentration of UMP as an internal standard.
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Analyze the sample using a CE system to separate and quantify the substrate (ATP) and the product (ADP or AMP).
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Monitor the separation by UV absorbance.
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-
Data Analysis:
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Calculate the amount of product formed in the presence and absence of the inhibitor.
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Determine the percentage of inhibition for each inhibitor concentration.
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
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For determining the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[4]
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Caption: Experimental workflow for an NTPDase2 inhibition assay.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
